molecular formula C11H8ClNO2 B12509502 7-Chloro-3-hydroxy-2-naphthamide

7-Chloro-3-hydroxy-2-naphthamide

Cat. No.: B12509502
M. Wt: 221.64 g/mol
InChI Key: DNHQBNSVAANKSR-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-2-naphthamide is a chemical compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol It is a derivative of naphthamide, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-hydroxy-2-naphthamide can be achieved through several methods. One common approach involves the reaction of 7-chloro-2-naphthoic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxamic acid. This intermediate is then cyclized to form the desired naphthamide derivative .

Another method involves the reduction of 7-chloro-3-nitro-2-naphthamide using a suitable reducing agent, such as iron powder or tin(II) chloride, in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3-amino-2-naphthamide: Similar structure but with an amino group instead of a hydroxyl group.

    7-Chloro-3-oxo-2-naphthamide: Similar structure but with a carbonyl group instead of a hydroxyl group.

    3-Hydroxy-2-naphthamide: Lacks the chlorine atom at the 7th position.

Uniqueness

7-Chloro-3-hydroxy-2-naphthamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

7-chloro-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C11H8ClNO2/c12-8-2-1-6-5-10(14)9(11(13)15)4-7(6)3-8/h1-5,14H,(H2,13,15)

InChI Key

DNHQBNSVAANKSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)N)Cl

Origin of Product

United States

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